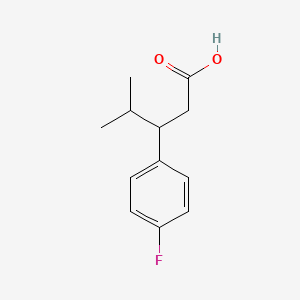

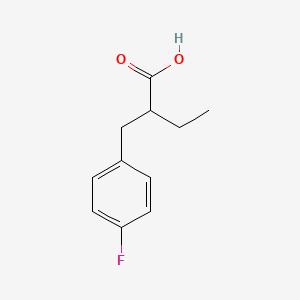

3-(4-Fluorophenyl)-4-methylpentanoic acid

説明

“3-(4-Fluorophenyl)-4-methylpentanoic acid” is a chemical compound with the molecular formula C9H9FO2 . It is related to the class of compounds known as benzenepropanoic acids .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was achieved by multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For example, a related compound, 4-Fluorocinnamic acid, has been analyzed using 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 168.17 g/mol . It is a solid at 20 degrees Celsius and should be stored under inert gas due to its air sensitivity .科学的研究の応用

Stereoselective Synthesis

The stereoselective synthesis of γ‐fluorinated α‐amino acids, including compounds structurally related to 3-(4-fluorophenyl)-4-methylpentanoic acid, has been demonstrated through diastereoselective alkylation. This method has been used for the synthesis of various fluorinated analogs, showcasing the potential of such compounds in the development of novel amino acids with specific stereochemical configurations (Laue et al., 2000).

Analytical Method Development

A selective method based on solid phase extraction and gas chromatography-mass spectrometry has been developed for the analysis of methylpentanoic acids, which are structurally related to this compound. This method demonstrates the compound's relevance in analytical chemistry, particularly for its identification and quantification in complex mixtures such as wines and alcoholic beverages (Gracia-Moreno et al., 2015).

Antibacterial Applications

Research on compounds structurally similar to this compound, like derivatives of methylpentanoic acid, has found applications in antibacterial treatments. A novel compound isolated from Siegesbeckia glabrescens showed significant antibacterial activity against Staphylococcus aureus, highlighting the potential of such compounds in the development of new antibacterial agents (Kim et al., 2012).

Mechanistic Investigations in Organic Chemistry

The mechanism of the reaction between 3-methylpentanoic acid and Meldrum's acid, related to the study of this compound analogs, was thoroughly investigated using online NMR spectroscopy. This research provides insights into the complex interactions and intermediates formed during such reactions, contributing to our understanding of organic synthesis processes (Dunn et al., 2016).

Fluorescence Probes for Intracellular Imaging

The use of fluorophenyl derivatives as ratiometric fluorescent pH probes demonstrates the application of this compound-related compounds in biological imaging. Such probes enable the detection of pH variations within living cells, showcasing the utility of fluorinated compounds in advanced imaging techniques (Nan et al., 2015).

Safety and Hazards

作用機序

Target of Action

This compound might interact with various proteins or enzymes in the body, but without specific studies, it’s challenging to identify the exact targets and their roles .

Mode of Action

It’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking, which are common modes of interaction for many small organic molecules .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s potential involvement in the suzuki–miyaura cross-coupling reaction suggests that it might play a role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Fluorophenyl)-4-methylpentanoic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound might be involved, is known for its tolerance to various reaction conditions .

特性

IUPAC Name |

3-(4-fluorophenyl)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCLRXALVOLDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3072890.png)

![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)

![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)

![4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride](/img/structure/B3072951.png)

![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)